Acid-PEG4-mono-methyl ester

Vue d'ensemble

Description

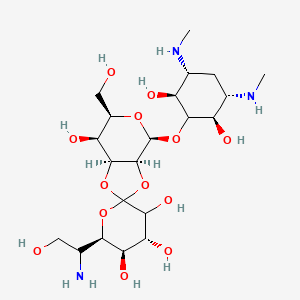

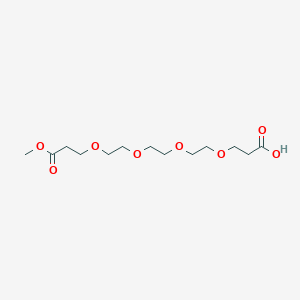

Acid-PEG4-mono-methyl ester is a PEG linker with a carboxylic acid and methyl ester group . The methyl ester can be hydrolyzed under strong basic conditions . The carboxylic acid can react with primary amines in the presence of EDC and HATU to form stable amide bonds .

Molecular Structure Analysis

The IUPAC name for Acid-PEG4-mono-methyl ester is 3-oxo-2,6,9,12,15-pentaoxaoctadecan-18-oic acid . The InChI code is 1S/C13H24O8/c1-17-13(16)3-5-19-7-9-21-11-10-20-8-6-18-4-2-12(14)15/h2-11H2,1H3,(H,14,15) . The molecular formula is C13H24O8 .Physical And Chemical Properties Analysis

Acid-PEG4-mono-methyl ester has a molecular weight of 308.33 . It has a boiling point of 433.8±40.0 C at 760 mmHg . The compound is stored at 4C .Applications De Recherche Scientifique

Polymer Synthesis and Modification

Unsaturated acid esters of polyethylene glycol (PEG), such as Acid-PEG4-mono-methyl ester, play a crucial role as monomers in polymer synthesis. These esters are used to prepare various polymers, including multifunctional polymers through graft copolymerization with other monomers. The modification of PEG with unsaturated acids like acrylic acid, methyl acrylic acid, and maleic acid has been extensively researched, showcasing the versatility of Acid-PEG4-mono-methyl ester in polymer chemistry (Chen, Xu, & Li, 2015).

Analytical Chemistry and Environmental Applications

Acid-PEG4-mono-methyl ester is significant in the field of analytical chemistry, particularly in the analysis of environmental samples. The detection of poly(ethylene glycols) and related acidic forms, including esters like Acid-PEG4-mono-methyl ester, is crucial for understanding the presence and impact of these compounds in natural waters. Advanced methods like liquid chromatography/electrospray/mass spectrometry have been developed for the efficient detection of such compounds in various water sources (Crescenzi, Di Corcia, Marcomini, & Samperi, 1997).

Food Science and Chromatography

In food science, Acid-PEG4-mono-methyl ester and similar compounds have been utilized in the analysis of fatty acids, such as the trans isomers of eicosapentaenoic and docosahexaenoic acid methyl esters. A polyethylene glycol stationary phase has shown effectiveness in separating these fatty acid isomers, which is vital for analyzing the nutritional content of food products like fish oils (Mjøs, 2008).

Pharmaceutical Applications

In the pharmaceutical industry, Acid-PEG4-mono-methyl ester derivatives, such as PEG ester surfactants, are synthesized for use in drug delivery systems. These surfactants, derived from the combination of PEG and fatty acids, have applications in oral and topical formulations, enhancing solubility, bioavailability, and providing protection for active pharmaceutical ingredients (Panigrahi et al., 2018).

Biotechnology and Environmental Remediation

The compound has also been explored in biotechnological applications, such as the synthesis of novel monomers for functionalized nanoparticles and coatings. These monomers, derived from reactions involving PEG mono methacrylate ester, exhibit diverse functionalities and are pivotal in modifying the acid-base or electrochemical properties of surfaces and particles (Mizrahi et al., 2010).

Propriétés

IUPAC Name |

3-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O8/c1-17-13(16)3-5-19-7-9-21-11-10-20-8-6-18-4-2-12(14)15/h2-11H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGNNSWXCSXEEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acid-PEG4-mono-methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

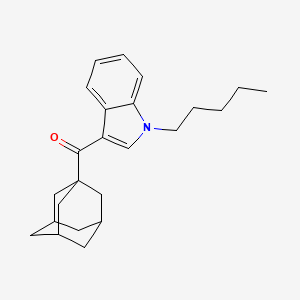

![1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine](/img/structure/B605059.png)

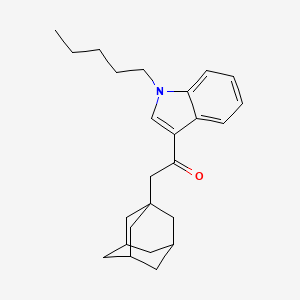

![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)

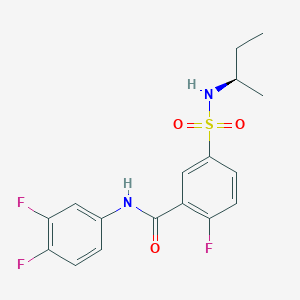

![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)

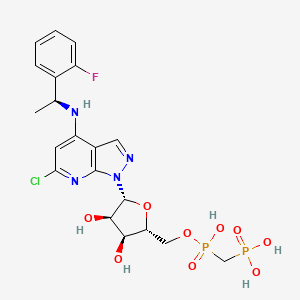

![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B605068.png)